molecular formula C18H16N2O4 B571991 Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 1253791-02-4

Ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B571991
CAS RN: 1253791-02-4
M. Wt: 324.336
InChI Key: DVQROHGHOVPKDA-UHFFFAOYSA-N
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Description

Compounds like this one belong to a class of organic compounds known as naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety . Naphthyridines are used in various fields due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied, depending on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically determined using a variety of analytical techniques .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for such compounds could involve further exploration of their biological activities, development of more efficient synthesis methods, and detailed studies of their physical and chemical properties .

properties

IUPAC Name

ethyl 4-hydroxy-7-methyl-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-24-18(23)14-15(21)13-10-9-11(2)19-16(13)20(17(14)22)12-7-5-4-6-8-12/h4-10,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQROHGHOVPKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=C(C=C2)C)N(C1=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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